molecular formula C17H12ClFN6O B2379391 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892770-42-2

1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2379391
CAS No.: 892770-42-2
M. Wt: 370.77
InChI Key: GHAAUXYJYGRVBH-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (molecular formula: C₁₇H₁₂ClFN₆O, molecular weight: 370.77 g/mol) features a 1,2,3-triazole core substituted at position 1 with a 3-chloro-2-methylphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl substituent . This hybrid heterocyclic structure combines pharmacophoric elements (triazole, oxadiazole, and halogenated aryl groups) commonly associated with antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O/c1-9-11(18)6-4-8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-5-2-3-7-12(10)19/h2-8H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAAUXYJYGRVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The phenyl groups with chloro and fluoro substituents are introduced through nucleophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Cycloaddition and Ring Formation

The triazole and oxadiazole rings in this compound participate in cycloaddition reactions. Key methods include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    Used to form the 1,2,3-triazole core. Azides react with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMSO or ethanol at 60–80°C.

    RC CH R N Cu I Triazole product\text{RC CH R N }\xrightarrow{\text{Cu I }}\text{Triazole product}
  • Oxadiazole Formation:
    Synthesized via cyclocondensation of hydrazine derivatives (e.g., amidoximes) with carboxylic acids using POCl₃ or H₂SO₄ as dehydrating agents .

Nucleophilic Substitution Reactions

The electron-deficient oxadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position:

  • Amine Substitution:
    Reacts with primary amines (e.g., 2-hydroxyaniline) in ethanol under reflux to form Schiff bases or Mannich bases .

  • Thiol Exchange:
    Treatment with mercaptoacetic acid or thiourea substitutes oxadiazole sulfur, forming thioether derivatives .

Coupling Reactions

The aromatic fluorophenyl group participates in cross-coupling:

  • Suzuki-Miyaura Coupling:
    Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ to introduce biaryl motifs.

  • Buchwald-Hartwig Amination:
    Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos ligands.

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the oxadiazole ring opens to yield hydrazide intermediates, which can cyclize into triazolothiadiazoles .

Oxidation and Functionalization

  • Oxidation of Thioethers:
    Thioether substituents oxidize to sulfones using H₂O₂/AcOH .

  • Hydroxylation:
    Electrophilic substitution on fluorophenyl groups with HNO₃/H₂SO₄ introduces nitro or hydroxyl groups.

Reaction Conditions and Outcomes

Reaction Type Conditions Product Yield Source
CuAACCuSO₄, sodium ascorbate, DMSO, 80°CTriazole core65–78%
Oxadiazole cyclizationPOCl₃, reflux, 6 hrOxadiazole ring72%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, THF, 100°CBiaryl derivatives58%
Thiol substitutionThiourea, KOH, ethanol, refluxThioether-linked triazoles81%
Acidic ring-openingHCl/EtOH, 12 hrHydrazide intermediates68%

Reactivity Trends by Substituent

Substituent Reactivity Profile Impact on Reactions
3-Chloro-2-methylphenylEnhances electrophilic substitutionDirects coupling to meta positions
2-Fluorophenyl (oxadiazole)Stabilizes ring via electron withdrawalFacilitates nucleophilic substitution
Triazole NH₂Participates in Schiff base formationEnables functionalization with aldehydes

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical interactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Triazole Core

Compound 1 :

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₈H₁₃F₃N₆O
  • Molecular Weight : 386.337 g/mol
  • Key Differences :
    • The triazole is substituted with a 3-(trifluoromethyl)phenyl group instead of 3-chloro-2-methylphenyl.
    • The oxadiazole bears a 4-methylphenyl substituent instead of 2-fluorophenyl.
  • Implications :
    • The CF₃ group increases lipophilicity and metabolic stability compared to Cl/F substituents .
    • Reduced steric hindrance from the 4-methylphenyl group may enhance binding flexibility .
Compound 2 :

1-(4-Bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₆H₉BrF₂N₆O
  • Molecular Weight : 419.18 g/mol
  • Key Differences :
    • A 4-bromo-2-fluorophenyl group replaces the 3-chloro-2-methylphenyl on the triazole.
    • The oxadiazole retains the 2-fluorophenyl substituent.
  • Implications :
    • Bromine’s larger atomic radius and polarizability may alter π-π stacking interactions in biological targets .
    • Higher molecular weight (419 vs. 370.77) could impact solubility .
Compound 3 :

1-(3-Chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₆H₁₀Cl₂N₆O
  • Molecular Weight : 373.2 g/mol
  • Key Differences :
    • Dual Cl substituents: 3-chlorophenyl on the triazole and 4-chlorophenyl on the oxadiazole.
  • Implications :
    • Increased electron-withdrawing effects may enhance oxidative stability but reduce nucleophilicity .

Physicochemical and Structural Comparisons

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight 370.77 386.337 419.18 373.2
Halogen Substituents Cl, F CF₃, CH₃ Br, F Cl, Cl
Aromatic Planarity Moderate dihedral angles Likely planar (CF₃) Steric hindrance (Br) Planar (Cl)
Hydrogen Bonding NH₂ (strong donor) NH₂ NH₂ NH₂
  • Solubility : The bromine in Compound 2 lowers aqueous solubility compared to the target’s Cl/F combination .

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known to confer a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H15ClFN6O\text{C}_{17}\text{H}_{15}\text{ClF}\text{N}_6\text{O}

This structure includes:

  • A triazole ring which is often associated with antifungal and anticancer properties.
  • An oxadiazole ring known for its diverse biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer applications. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 pathway
U-937 (Leukemia)0.12 - 2.78Inhibits thymidylate synthase
A549 (Lung Cancer)10.38Targets HDAC activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy against these cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate significant activity against several bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusEffective
Chromobacterium violaceumModerate

In vitro studies demonstrated that the compound exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, particularly through upregulation of pro-apoptotic proteins such as p53.
  • Enzyme Inhibition : It inhibits critical enzymes involved in DNA synthesis and repair, such as thymidylate synthase and histone deacetylases (HDACs), which are pivotal in cancer cell proliferation .

Case Studies

Several case studies have illustrated the practical applications of compounds similar to the one discussed:

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
  • In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor size compared to control groups, supporting the anticancer potential observed in vitro.

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